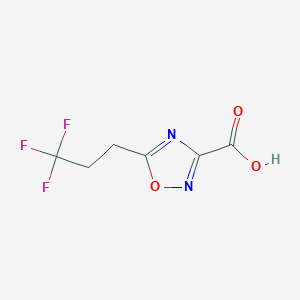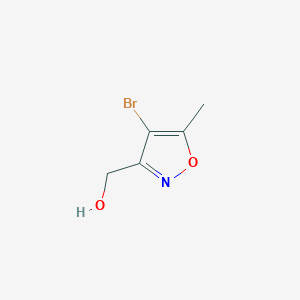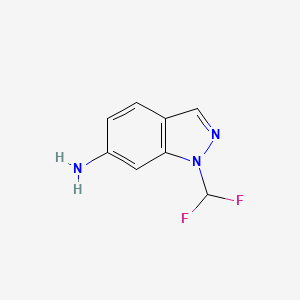
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoropropyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. The trifluoropropyl group is known for its strong electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropionyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoropropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives.
Scientific Research Applications
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing effects of the trifluoropropyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic acid: This compound shares the trifluoropropyl group but lacks the oxadiazole ring, resulting in different chemical and physical properties.
2,2,2-Trifluoroethyl oxadiazole: This compound contains a trifluoroethyl group instead of a trifluoropropyl group, leading to variations in reactivity and stability.
Trifluoromethyl oxadiazole: This compound has a trifluoromethyl group, which imparts different electronic effects compared to the trifluoropropyl group.
Uniqueness
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the trifluoropropyl group and the oxadiazole ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity, stability, and biological activity. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of fluorinated pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C6H5F3N2O3 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-1-3-10-4(5(12)13)11-14-3/h1-2H2,(H,12,13) |
InChI Key |
ZXIRLKKKFIXGTP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C1=NC(=NO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)




![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)




![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
